![molecular formula C10H9ClN2OS B1616951 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 3174-15-0](/img/structure/B1616951.png)
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as 2-CNBTA, is a synthetic chemical compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a melting point of around 200-202°C and is soluble in water and organic solvents. 2-CNBTA has been found to be a useful reagent for the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Anti-Tubercular Agent
Benzothiazole derivatives, including those with an acetamide group, have been investigated for their potential as anti-tubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The synthesis of these derivatives often involves various synthetic pathways, and their structure-activity relationships are crucial for enhancing anti-tubercular activity .
Anticonvulsant Properties
Some benzothiazole acetamides have been synthesized and evaluated for their anticonvulsant effects. These compounds, particularly those with morpholino and imidazolyl derivatives, have shown promise as lead anticonvulsant agents. Their pharmacophore measurements align with established anticonvulsants, suggesting potential for development into new epilepsy treatments .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their in vivo anticonvulsant and acute toxicity screening .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also been evaluated for their ulcerogenic and lipid peroxidation activities .
properties
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZXXXZRMGCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357068 | |
Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
CAS RN |
3174-15-0 | |
Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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